Benzenecarboximidamide, N-hydroxy-4-iodo-

Vue d'ensemble

Description

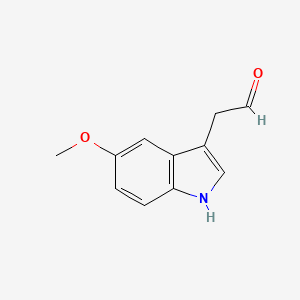

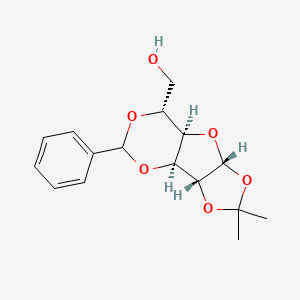

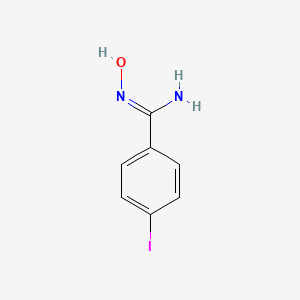

Benzenecarboximidamide, N-hydroxy-4-iodo-, commonly known as NHIBI, is a novel compound with promising biological and chemical properties. It has the molecular formula C7H7IN2O and a molecular weight of 262.05 g/mol .

Molecular Structure Analysis

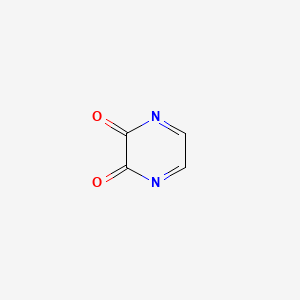

The molecular structure of Benzenecarboximidamide, N-hydroxy-4-iodo- consists of a benzene ring attached to a carboximidamide group, with a hydroxy and an iodine atom also attached . The exact structure would require more detailed information or a structural diagram, which is not provided in the sources.Physical And Chemical Properties Analysis

Benzenecarboximidamide, N-hydroxy-4-iodo- has a molecular weight of 262.05 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the sources retrieved .Applications De Recherche Scientifique

Antioxidant Activity

Benzamides, including N-Hydroxy-4-iodo-benzamidine, have been found to exhibit antioxidant activity . They have been shown to possess total antioxidant, free radical scavenging, and metal chelating activity . This makes them potentially useful in combating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Antibacterial Activity

Benzamides have demonstrated antibacterial activity against a variety of bacteria . For instance, N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide showed moderate antibacterial activities against E. coli, K. pneumoniae, and S. aureus . This suggests that N-Hydroxy-4-iodo-benzamidine could also have potential applications in the development of new antibacterial agents .

Inhibitor of Trypsin and Trypsin-like Enzymes

Benzamidine, a compound structurally similar to N-Hydroxy-4-iodo-benzamidine, has been identified as an inhibitor of trypsin and trypsin-like enzymes . This suggests that N-Hydroxy-4-iodo-benzamidine could potentially be used in research involving these enzymes .

Synthesis and Functionalization of Heterocyclic Compounds

Hypervalent iodine reagents, which include compounds like N-Hydroxy-4-iodo-benzamidine, are used as oxidants for the syntheses and functionalization of heterocyclic compounds . This makes them valuable tools in the field of organic synthesis .

Industrial Applications

Amide compounds, including benzamides, are widely used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture . This suggests that N-Hydroxy-4-iodo-benzamidine could have potential industrial applications .

Drug Discovery

Amide compounds have been used in drug discovery . Given the biological activities of benzamides, N-Hydroxy-4-iodo-benzamidine could potentially be used in the development of new therapeutic agents .

Mécanisme D'action

Target of Action

N-Hydroxy-4-iodo-benzamidine, also known as Benzenecarboximidamide, N-hydroxy-4-iodo- or N’-hydroxy-4-iodobenzenecarboximidamide, primarily targets the Urokinase-type plasminogen activator (uPA) . The uPA is a serine protease that plays a significant role in the degradation of the extracellular matrix, a critical process in cell migration and tissue remodeling .

Mode of Action

It is known that benzamidine, a structural component of n-hydroxy-4-iodo-benzamidine, is a well-studied inhibitor of trypsin . Trypsin is a serine protease, like uPA, suggesting that N-Hydroxy-4-iodo-benzamidine might inhibit uPA in a similar manner. This could involve the formation of a reversible complex with the enzyme, preventing it from binding to its natural substrate .

Biochemical Pathways

Given its potential inhibitory effect on upa, it may impact pathways involving extracellular matrix degradation and tissue remodeling .

Result of Action

If it inhibits upa as suggested, it could potentially slow down processes such as cell migration and tissue remodeling .

Action Environment

The action, efficacy, and stability of N-Hydroxy-4-iodo-benzamidine could be influenced by various environmental factors. For instance, pH could affect the compound’s ionization state and, consequently, its interaction with the target enzyme . Additionally, the presence of other molecules could impact its binding affinity and specificity .

Propriétés

IUPAC Name |

N'-hydroxy-4-iodobenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZOWTMSTHJGGCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NO)N)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=N/O)/N)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenecarboximidamide, N-hydroxy-4-iodo- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl [(1S)-1-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B3253081.png)

![Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B3253102.png)